REACTION_CXSMILES
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[Cl:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:26])[C:12]3[CH:19]=[C:18]([C:20]#[C:21][CH2:22][CH2:23][CH2:24][OH:25])[O:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1>C(O)C.[Pd]>[Cl:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:26])[C:12]3[CH:19]=[C:18]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][OH:25])[O:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1
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Name
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N-(4-Chlorobenzyl)-2-(5-hydroxypent-1-ynyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide
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Quantity
|
0.125 g
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Type
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reactant
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Smiles
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ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC(=C3)C#CCCCO)=O)C=C1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.038 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with heating
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a Celite pad
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Type
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WASH
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Details
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the pad was washed with CH2Cl2 (75 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
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resubjected to the reaction conditions for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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The resulting solid was purified by column chromatography (CH2Cl2/methanol, 98/2)
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Type
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CUSTOM
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Details
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followed by recrystallization from ethyl acetate
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Name
|
|
Type
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product
|
Smiles
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ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC(=C3)CCCCCO)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.061 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |